molecular formula C19H23F2N3O3 B020678 Merafloxacin CAS No. 110013-21-3

Merafloxacin

Numéro de catalogue B020678
Numéro CAS: 110013-21-3
Poids moléculaire: 379.4 g/mol
Clé InChI: BAYYCLWCHFVRLV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Merafloxacin is a fluoroquinolone antibacterial . It inhibits the pseudoknot formation which is necessary for the frameshift in the SARS-CoV-2 genome . It is considered a promising drug candidate for SARS-CoV-2 .


Molecular Structure Analysis

The molecular formula of Merafloxacin is C19H23F2N3O3 . The molar mass is 379.408 g·mol−1 . The IUPAC name is 1-Ethyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid .

Applications De Recherche Scientifique

Antiviral Research Against SARS-CoV-2

Merafloxacin has been identified as a potent inhibitor of the −1 programmed ribosomal frameshifting (−1 PRF) which is a crucial step in the replication of SARS-CoV-2 . This discovery opens up new avenues for antiviral therapy, particularly as it relates to the current pandemic and potentially other beta-coronaviruses.

Inhibition of RNA Pseudoknot Formation

The drug’s ability to inhibit the formation of RNA pseudoknots, which are necessary for the frameshift in the SARS-CoV-2 genome, positions Merafloxacin as a promising candidate for disrupting the life cycle of the virus .

High-Throughput Screening for Antivirals

Merafloxacin was identified through high-throughput screening as a modulator of −1 PRF, demonstrating its potential as a lead compound in the development of new antiviral drugs .

Potential Treatment for Other Beta-Coronaviruses

Due to its robust inhibition of frameshifts that are similarly effective on other beta-coronaviruses, Merafloxacin could be a valuable tool in the fight against a broader range of coronavirus-related diseases .

Molecular Biology Research

In the field of molecular biology, Merafloxacin’s action on ribosomal frameshifting can be used to study the mechanisms of protein synthesis and viral gene expression, providing insights into the fundamental processes of cell biology .

Development of Antiviral Strategies

The proof-of-principle provided by Merafloxacin’s inhibition of SARS-CoV-2 replication in Vero E6 cells supports the concept of targeting −1 PRF as a plausible and effective antiviral strategy .

Drug Repurposing

Merafloxacin’s newfound application in virology suggests the potential for repurposing existing drugs, which can accelerate the development of treatments for emerging infectious diseases .

Educational Tool in Virology

Lastly, Merafloxacin can serve as an educational tool in virology and pharmacology courses, illustrating the process of drug discovery and the importance of molecular targets in the development of antiviral therapies .

Mécanisme D'action

Target of Action

Merafloxacin, a fluoroquinolone antibacterial, primarily targets Type II DNA topoisomerase . This enzyme plays a crucial role in DNA replication and transcription, as well as chromosome segregation. By inhibiting this enzyme, Merafloxacin can effectively halt the growth and proliferation of bacteria .

Mode of Action

Merafloxacin interacts with its target by binding to the DNA-topoisomerase II complex, preventing the re-ligation step of the DNA breakage-reunion process. This results in the formation of a “cleaved complex” , which leads to rapid cell death . Additionally, Merafloxacin has been found to inhibit the pseudoknot formation necessary for the frameshift in the SARS-CoV-2 genome .

Biochemical Pathways

The primary biochemical pathway affected by Merafloxacin is the DNA replication pathway. By inhibiting DNA topoisomerase II, Merafloxacin prevents the unwinding of supercoiled DNA, which is a necessary step in DNA replication . This inhibition effectively halts bacterial growth and proliferation. In the context of SARS-CoV-2, Merafloxacin disrupts the viral replication process by inhibiting the necessary frameshift in the viral genome .

Pharmacokinetics

Fluoroquinolones are generally well-absorbed after oral administration, widely distributed in body tissues and fluids, metabolized in the liver, and excreted via renal and non-renal routes .

Result of Action

The primary result of Merafloxacin’s action is the inhibition of bacterial growth and proliferation, making it an effective antibacterial agent . In the context of SARS-CoV-2, Merafloxacin’s inhibition of the necessary frameshift in the viral genome can restrict viral replication .

Action Environment

Environmental factors can influence the action, efficacy, and stability of antimicrobials like Merafloxacin. Factors such as pH, temperature, and the presence of other substances can affect the stability and activity of the drug . For instance, certain fluoroquinolones are less active at lower temperatures . Understanding these factors is crucial for optimizing the use of antimicrobials and managing resistance.

Safety and Hazards

Merafloxacin is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is advised to avoid inhalation and contact with skin, eyes, and clothing . Protective equipment such as chemical impermeable gloves and adequate ventilation are recommended when handling Merafloxacin .

Orientations Futures

Merafloxacin is a promising drug candidate for SARS-CoV-2 . Its ability to inhibit the pseudoknot formation, which is necessary for the frameshift in the SARS-CoV-2 genome, makes it a potential therapeutic agent .

Propriétés

IUPAC Name

1-ethyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F2N3O3/c1-3-22-8-11-5-6-24(9-11)17-14(20)7-12-16(15(17)21)23(4-2)10-13(18(12)25)19(26)27/h7,10-11,22H,3-6,8-9H2,1-2H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYYCLWCHFVRLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40869517
Record name Merafloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40869517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Merafloxacin

CAS RN

91188-00-0, 110013-21-3
Record name Merafloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91188-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CI 934
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091188000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Merafloxacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110013213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Merafloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40869517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MERAFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6U51T1K77
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 22.50 g (83.03 mmole) 1-ethyl-1,4-dihydro-4-oxo-6,7,8-trifluoro-3-quinolinecarboxylic acid, 225 ml acetonitrile, 11.25 g (87.08 mmole) N-ethyl-3-pyrrolidinemethanamine and 12.6 g (83.03 mmole) 1,8-diazabicyclo[5.4.0]undec-7-ene was refluxed 1 hour then was stirred at room temperature overnight. The solid was filtered and washed with ether to give 26.33 g of 1-ethyl-7-[3-[(ethylamino)methyl]-1-pyrrolidinyl]-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, mp 208°-210° C.
Quantity
22.5 g
Type
reactant
Reaction Step One
Quantity
11.25 g
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Merafloxacin
Reactant of Route 2
Merafloxacin
Reactant of Route 3
Merafloxacin
Reactant of Route 4
Reactant of Route 4
Merafloxacin
Reactant of Route 5
Reactant of Route 5
Merafloxacin
Reactant of Route 6
Reactant of Route 6
Merafloxacin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.